molecular formula C24H25N7O2 B606609 CF53 free base CAS No. 1808160-52-2

CF53 free base

Cat. No. B606609
CAS RN: 1808160-52-2
M. Wt: 443.511
InChI Key: JIYPVUCBRQNICX-UHFFFAOYSA-N
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Description

CF53 is a highly potent and orally active inhibitor of bromodomain and extra-terminal (BET) proteins. BET proteins, including BRD2, BRD3, BRD4, and BRDT, are epigenetic “readers” that play a crucial role in regulating gene transcription. CF53 has shown significant antitumor activity in various cancer models, making it a promising candidate for cancer research and treatment .

Scientific Research Applications

CF53 has a wide range of scientific research applications, including:

    Chemistry: CF53 is used as a tool compound to study the function of BET proteins and their role in gene transcription.

    Biology: CF53 is utilized in biological studies to investigate the epigenetic regulation of gene expression and its impact on cellular processes.

    Medicine: CF53 has shown significant antitumor activity in preclinical models of triple-negative breast cancer and acute leukemia, making it a potential therapeutic agent for cancer treatment.

    Industry: CF53 is used in the development of new BET inhibitors for pharmaceutical applications

Preparation Methods

CF53 is synthesized by incorporating a NH-pyrazole group into the 9H-pyrimido[4,5-b]indole core. This synthetic route involves multiple steps, including the formation of the core structure and subsequent functionalization to introduce the NH-pyrazole group. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to achieve high yields and purity .

Chemical Reactions Analysis

CF53 undergoes various chemical reactions, including:

    Oxidation: CF53 can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups on CF53.

    Substitution: CF53 can undergo substitution reactions where specific functional groups are replaced with others. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. .

Mechanism of Action

CF53 exerts its effects by binding to the bromodomain of BET proteins, thereby inhibiting their interaction with acetylated histones. This inhibition disrupts the recruitment of BET proteins to chromatin, leading to the suppression of gene transcription. The molecular targets of CF53 include BRD2, BRD3, BRD4, and BRDT. The pathways involved in its mechanism of action include the regulation of gene expression and the modulation of cellular processes related to cancer progression .

Comparison with Similar Compounds

CF53 is unique among BET inhibitors due to its high potency, selectivity, and oral bioavailability. Similar compounds include:

properties

IUPAC Name

N-(5-cyclopropyl-2-methylpyrazol-3-yl)-7-(3,5-dimethyl-1,2-oxazol-4-yl)-6-methoxy-2-methyl-9H-pyrimido[4,5-b]indol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N7O2/c1-11-21(12(2)33-30-11)16-8-18-15(9-19(16)32-5)22-23(27-18)25-13(3)26-24(22)28-20-10-17(14-6-7-14)29-31(20)4/h8-10,14H,6-7H2,1-5H3,(H2,25,26,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIYPVUCBRQNICX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)C2=C(C=C3C(=C2)NC4=C3C(=NC(=N4)C)NC5=CC(=NN5C)C6CC6)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N7O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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